N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclohexanamine
Description
N-{([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)}cyclohexanamine is a heterocyclic compound featuring a triazolopyridine core linked via a methylene group to a cyclohexanamine moiety. The cyclohexanamine group introduces a lipophilic, conformationally flexible substituent, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
Molecular Formula |
C13H18N4 |
|---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexanamine |
InChI |
InChI=1S/C13H18N4/c1-2-6-11(7-3-1)14-10-13-16-15-12-8-4-5-9-17(12)13/h4-5,8-9,11,14H,1-3,6-7,10H2 |
InChI Key |
WITHMIDNVXYSDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCC2=NN=C3N2C=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Method Overview
The predominant approach involves a 5-exo-dig cyclization of chloroethynylphosphonates with N-unsubstituted 2-hydrazinylpyridines. This method was detailed in a 2019 study, where the reaction proceeds under mild, catalyst-free conditions at room temperature, offering high efficiency and selectivity.
Reaction Mechanism
The process initiates with nucleophilic substitution of the chlorine atom in chloroethynylphosphonates by the hydrazinyl group, forming an ynamine intermediate. This intermediate undergoes isomerization to a ketenimine, which then tautomerizes to an imine. Intramolecular nucleophilic attack facilitates the formation of the fusedtriazolo[4,3-a]pyridine ring system via a 5-exo-dig cyclization.
Reaction Conditions and Variations
- Temperature: Room temperature (20–25°C)
- Solvent: Usually ethanol or acetonitrile
- Time: Typically 4–6 hours for complete conversion
- Reagents: Chloroethynylphosphonates and hydrazinylpyridines
- Yield: Near quantitative, with high regioselectivity
Substrate Scope
The method tolerates various substituents on the hydrazinylpyridine, including electron-withdrawing groups like NO₂, which can induce Dimroth-type rearrangements, leading to different regioisomers such astriazolo[1,5-a]pyridines.
One-Pot Synthesis from Hydrazinopyridines and Aromatic Aldehydes
Method Overview
A complementary approach involves a one-pot condensation of 2-hydrazinopyridine with aromatic aldehydes, followed by cyclization to yield the triazolopyridine core. This method, developed in 2014, is characterized by operational simplicity, mild conditions, and broad substrate scope.
Reaction Mechanism
The process involves initial formation of a hydrazone intermediate from hydrazinopyridine and aldehyde. Under ambient conditions, this intermediate undergoes cyclization, facilitated by the presence of functional groups, to form the fused heterocycle.
Reaction Conditions
- Temperature: Room temperature
- Catalyst: None required
- Solvent: Ethanol or methanol
- Time: 1–3 hours
- Yield: Good to excellent, with high functional group tolerance
Substrate Scope
This method accommodates various aromatic aldehydes, including those with electron-donating or withdrawing groups, enabling synthesis of diverse derivatives.
Rearrangement and Isomerization Strategies
Dimroth-Type Rearrangement
In cases where hydrazinylpyridines contain nitro groups, the initialtriazolopyridines can undergo Dimroth-type rearrangements, leading to alternative regioisomers such astriazolo[1,5-a]pyridines. This rearrangement is thermally induced and can be controlled by reaction temperature and solvent choice.
Data Tables Summarizing Preparation Methods
Research Discoveries and Innovations
Recent research emphasizes the development of metal-free, green chemistry approaches for synthesizing these heterocycles, with notable discoveries including:
- High regioselectivity in cyclization reactions, minimizing by-products.
- Functional group tolerance , allowing for diverse substituents.
- Rearrangement pathways that enable access to regioisomeric compounds, expanding chemical space for biological evaluation.
- Mechanistic insights into ynamine and ketenimine intermediates, facilitating rational design of synthesis protocols.
Chemical Reactions Analysis
Types of Reactions
N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents into the triazolopyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclohexanamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclohexanamine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit c-Met and VEGFR-2 kinases, leading to antiproliferative effects on cancer cells . The compound binds to these kinases, disrupting their signaling pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Differences
The compound 2-(cyclopropylamino)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide (CAS: 1574309-90-2) serves as a relevant comparator. Key distinctions include:
| Property | N-{([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)}cyclohexanamine | 2-(Cyclopropylamino)-N-([1,2,4]triazolo[...]-4-carboxamide |
|---|---|---|
| Molecular Formula | C₁₃H₁₇N₅ (inferred) | C₁₄H₁₄N₆OS |
| Molecular Weight | ~253.3 g/mol (calculated) | 314.37 g/mol |
| Key Functional Groups | Cyclohexanamine, triazolopyridine | Thiazole, carboxamide, cyclopropylamino, triazolopyridine |
| Lipophilicity (Predicted) | Higher (due to cyclohexane) | Moderate (thiazole and carboxamide introduce polarity) |
| Hydrogen Bond Acceptors | 5 | 7 (additional O, S, and N atoms) |
Structural Variations: The target compound substitutes the triazolopyridine with a cyclohexanamine, while the comparator replaces it with a thiazole-carboxamide-cyclopropylamino system. The latter introduces sulfur and oxygen atoms, increasing polarity and hydrogen-bonding capacity . The cyclohexane group in the target compound likely enhances lipophilicity, favoring blood-brain barrier penetration, whereas the thiazole-carboxamide in the comparator may improve aqueous solubility but reduce CNS bioavailability.
The comparator’s thiazole-carboxamide moiety might favor interactions with enzymes or transporters requiring polar interactions, such as kinase inhibitors or antimicrobial agents .
Hypothetical Research Findings
While direct activity data are unavailable, structural analogs suggest:
- Target Compound : Predicted logP ~2.5–3.0 (indicative of moderate CNS penetration). The cyclohexane may reduce metabolic oxidation compared to aromatic rings.
- Comparator Compound : The thiazole and carboxamide groups could enhance solubility (logP ~1.5–2.0) but increase susceptibility to hydrolysis or enzymatic degradation.
Biological Activity
N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclohexanamine is a synthetic compound belonging to the class of triazolo-pyridine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and immunotherapy. The structural complexity of this compound, which includes a triazole and pyridine moiety, suggests a diverse range of interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C13H16N4. The presence of both the cyclohexyl group and the triazolo-pyridine structure enhances its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Weight | 232.29 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO |
| Purity | ≥95% |
Antitumor Activity
Recent studies have demonstrated that compounds structurally related to this compound exhibit significant antitumor activity. For instance, derivatives with similar triazole-pyridine frameworks have shown potent inhibitory effects against various cancer cell lines such as A549 (lung), MCF-7 (breast), and HeLa (cervical) cells.
Case Study:
In a study evaluating a series of [1,2,4]triazolo[4,3-a]pyridines, one compound demonstrated IC50 values of 0.83 µM against A549 cells and 0.15 µM against MCF-7 cells. These findings suggest that modifications in the triazole-pyridine structure can lead to enhanced antitumor efficacy .
The biological activity of this compound may be attributed to its ability to inhibit key signaling pathways involved in tumor proliferation. Specifically, it has been noted for its potential as an inhibitor of the PD-1/PD-L1 interaction—a crucial pathway in immune evasion by tumors.
Mechanistic Insights:
- Inhibition of PD-1/PD-L1: Compounds similar to this compound have been reported to inhibit this interaction effectively. For example, a related compound exhibited an IC50 value of 92.3 nM in blocking PD-1/PD-L1 interactions .
Antiviral Activity
Emerging research indicates that triazolo-pyridine derivatives may also possess antiviral properties. For instance, some studies have highlighted their effectiveness against viral infections through modulation of host immune responses.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of selected compounds related to this compound:
| Compound Name | Biological Activity | IC50 Values (µM) |
|---|---|---|
| N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}amine | PD-L1 Inhibition | 0.092 |
| 5-(4-methylphenyl)-1H-pyrazole | Anti-inflammatory | Not specified |
| 2-(5-methylisoxazol-3-yl)-N-(cyclohexyl)acetamide | Analgesic effects | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
